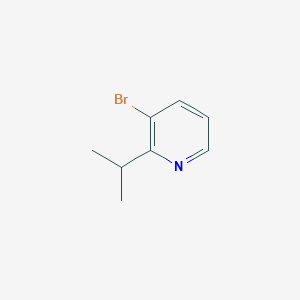

![molecular formula C6H10ClNO B3034241 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1486519-87-2](/img/structure/B3034241.png)

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Übersicht

Beschreibung

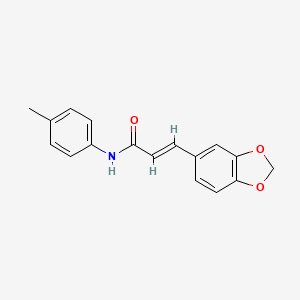

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The compound's structure includes a bicyclic ring system that can be derivatized to create novel conformationally restricted piperidine derivatives, which are valuable in the design of new pharmaceuticals .

Synthesis Analysis

The synthesis of related 3-azabicyclo[3.2.0]heptanes has been achieved through various methods. A rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes by [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated . These methods provide efficient routes to synthesize the core bicyclic structure that can be further modified to create a wide range of derivatives for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptan-6-one hydrochloride is characterized by a seven-membered ring fused to a cyclobutane ring. This unique bicyclic framework is advantageous for the synthesis of rigid analogues of flexible molecules like piperidine and GABA, which are important motifs in drug design .

Chemical Reactions Analysis

The reactivity of the azabicyclo[3.1.1]heptan-6-one scaffold allows for selective derivatization, particularly on the cyclobutane ring. This enables the creation of a variety of conformationally restricted piperidine derivatives . The related 3-azabicyclo[3.2.0]heptane derivatives have been transformed into analogues of γ-aminobutyric acid (GABA) through intermolecular [2+2] photocycloaddition reactions . These reactions highlight the versatility of the azabicyclo[3.1.1]heptan-6-one core in synthesizing biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-azabicyclo[3.1.1]heptan-6-one hydrochloride are not detailed in the provided papers, the related compounds synthesized from this scaffold have shown promising biological activities. For instance, 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives have been identified as potent inhibitors for cysteine proteases, with one compound exhibiting low nanomolar IC(50) values for cathepsins L and K . This suggests that derivatives of 3-azabicyclo[3.1.1]heptan-6-one hydrochloride may also possess significant biological properties that could be exploited in drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one has been identified as a promising building block for medicinal chemistry. An efficient synthesis of this previously unknown compound has been developed, showcasing its potential for the selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives (Denisenko et al., 2010).

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes have been synthesized through a rapid two-step process, offering attractive building blocks for drug discovery. This method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid, highlighting the compound's versatility and potential in the development of new pharmaceuticals (Denisenko et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVGWIKTJNGJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)